4-Bromo-2-hydroxy-6-methylbenzamide
Description
4-Bromo-2-hydroxy-6-methylbenzamide is a brominated aromatic compound characterized by a benzamide backbone substituted with hydroxyl (-OH), methyl (-CH₃), and bromine (-Br) groups at positions 2, 6, and 4, respectively. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and amide groups, and lipophilicity influenced by the bromine and methyl substituents.
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
4-bromo-2-hydroxy-6-methylbenzamide |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(11)7(4)8(10)12/h2-3,11H,1H3,(H2,10,12) |
InChI Key |
POQJJIAGXJUSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydroxy-6-methylbenzamide typically involves the bromination of 2-hydroxy-6-methylbenzamide. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon disulfide . The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydroxy-6-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-2-hydroxy-6-methylbenzamide is utilized in several scientific research fields, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for developing new pharmaceuticals.
Industry: In the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-6-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
4-Bromo-2-methoxy-6-methylbenzamide
- Structural Difference : The hydroxyl group at position 2 is replaced by methoxy (-OCH₃).
- Reactivity: Methoxy is less reactive in hydrogen bonding but more electron-donating, altering electronic distribution across the aromatic ring .
Methyl 4-bromo-2-hydroxy-6-methylbenzoate
- Structural Difference : The amide (-CONH₂) is replaced by a methyl ester (-COOCH₃).
- Impact :
4-Bromo-2-hydroxy-6-methylbenzaldehyde
- Structural Difference : The amide group is replaced by an aldehyde (-CHO).
- Impact :
Substituent Position and Ring Modifications
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
- Structural Difference : The benzamide is attached to a chromene ring system with a ketone and phenyl group.
- Impact: Planarity and π-π Interactions: The extended conjugated system may enhance binding to biological targets (e.g., kinases or DNA) through planar stacking .
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine
- Structural Difference : The benzamide ring is replaced by a pyrimidine heterocycle.
- Impact :
Halogen and Heteroatom Variations
4-Bromo-2-fluoro-6-hydroxybenzaldehyde
- Structural Difference : Introduces fluorine at position 2 and replaces the amide with an aldehyde.
- Impact :
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
- Structural Difference : Bromine and fluorine are positioned at 5 and 4, respectively.
- Impact :
- Steric Effects : Altered substituent positions may hinder or facilitate interactions in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
